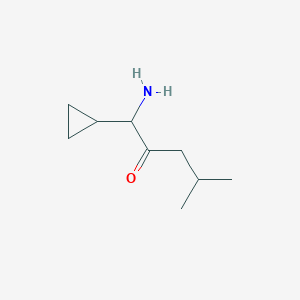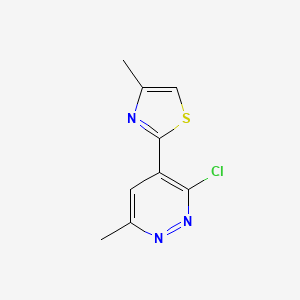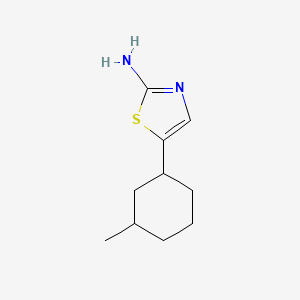
Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate is a chemical compound with the molecular formula C5H7N2NaO2S. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate typically involves the reaction of 1,2-dimethylimidazole with sulfur dioxide and sodium hydroxide. The reaction conditions often include a solvent such as water or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the sulfinate group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfinate group, which can act as both an electron donor and acceptor .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfinate esters .
Aplicaciones Científicas De Investigación
Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium 1,2-dimethyl-1H-imidazole-4-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfinate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
1,2-Dimethylimidazole: Lacks the sulfinate group, resulting in different reactivity and applications.
Sodium imidazole-4-sulfinate: Similar structure but without the methyl groups, leading to variations in chemical behavior and biological activity.
Uniqueness: Sodium 1,2-dimethyl-1H-imidazole-4-sulfinate is unique due to the presence of both methyl and sulfinate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C5H7N2NaO2S |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
sodium;1,2-dimethylimidazole-4-sulfinate |
InChI |
InChI=1S/C5H8N2O2S.Na/c1-4-6-5(10(8)9)3-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
YEBMFHZGLXJTJZ-UHFFFAOYSA-M |
SMILES canónico |
CC1=NC(=CN1C)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B13166674.png)

![4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13166701.png)







